molecular formula C14H12N2O B3199538 2-(3-Ethylphenoxy)pyridine-4-carbonitrile CAS No. 1016887-17-4

2-(3-Ethylphenoxy)pyridine-4-carbonitrile

Cat. No.: B3199538
CAS No.: 1016887-17-4
M. Wt: 224.26 g/mol
InChI Key: FEEMXZFUENIEEC-UHFFFAOYSA-N
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Description

2-(3-Ethylphenoxy)pyridine-4-carbonitrile is an organic compound with the molecular formula C14H12N2O. It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by its pyridine ring substituted with a 3-ethylphenoxy group and a carbonitrile group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylphenoxy)pyridine-4-carbonitrile typically involves the reaction of 3-ethylphenol with 4-chloropyridine-2-carbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylphenoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy and pyridine rings.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted pyridine derivatives with various nucleophiles.

Scientific Research Applications

2-(3-Ethylphenoxy)pyridine-4-carbonitrile is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of biological pathways and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Ethylphenoxy)pyridine-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethylphenoxy)pyridine-4-carbonitrile
  • 2-(3-Methylphenoxy)pyridine-4-carbonitrile
  • 2-(3-Ethylphenoxy)pyridine-3-carbonitrile

Uniqueness

2-(3-Ethylphenoxy)pyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(3-ethylphenoxy)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-11-4-3-5-13(8-11)17-14-9-12(10-15)6-7-16-14/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEMXZFUENIEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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